molecular formula C22H20F3N3O4 B11503302 N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide

Cat. No.: B11503302
M. Wt: 447.4 g/mol
InChI Key: KQGBIKZOMNKLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a central regulator of transcription, forming the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to drive the transcription of short-lived genes critical for cell survival and proliferation, such as myc and mcl-1 . By specifically inhibiting CDK9 kinase activity, this compound effectively induces the rapid downregulation of these oncoproteins, leading to the suppression of cancer cell growth and the induction of apoptosis. This mechanism makes it an invaluable chemical probe for studying transcriptional regulation, oncogene addiction , and the role of CDK9 in diseases like cancer and viral infections. Its unique structure, featuring a furan-2-ylmethyl group and a trifluoromethyl moiety, contributes to its potency and selectivity profile. This product is offered for research purposes to facilitate the exploration of transcriptional dependencies in cellular models and the development of novel therapeutic strategies. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

Molecular Formula

C22H20F3N3O4

Molecular Weight

447.4 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H20F3N3O4/c1-20(2)9-15-17(16(29)10-20)21(22(23,24)25,27-18(30)13-5-3-7-26-11-13)19(31)28(15)12-14-6-4-8-32-14/h3-8,11H,9-10,12H2,1-2H3,(H,27,30)

InChI Key

KQGBIKZOMNKLOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CN=CC=C4)C

Origin of Product

United States

Preparation Methods

Core Indole Scaffold Construction

The hexahydroindole core is synthesized via Dieckmann cyclization or Pictet-Spengler reactions . A representative protocol involves:

  • Condensation of 2-furanmethanamine with dimethyl diketone derivatives to form the bicyclic intermediate.

  • Trifluoromethylation using CF₃TMS (trimethyl(trifluoromethyl)silane) under copper(I) iodide catalysis to introduce the CF₃ group at position 3.

  • Oxidation with Jones reagent to install the 2,4-diketone system.

Key Reaction:

Diketone + 2-FuranmethanamineCuI, DMFHexahydroindole intermediateCF₃TMSCF₃-substituted indole[2][15]\text{Diketone + 2-Furanmethanamine} \xrightarrow{\text{CuI, DMF}} \text{Hexahydroindole intermediate} \xrightarrow{\text{CF₃TMS}} \text{CF₃-substituted indole}

Pyridine-3-carboxamide Coupling

The pyridine-3-carboxamide moiety is introduced via amide bond formation or Ullmann coupling :

  • Activation of pyridine-3-carboxylic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling with the indole amine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Optimization Note: Microwave irradiation (100–120°C, 30 min) improves yields from 65% to 89% by enhancing reaction kinetics.

Stepwise Synthetic Procedures

Procedure A: Multi-Component Reaction (MCR) Approach

Steps:

  • Formation of 6,6-dimethyl-2,4-dioxohexahydroindole :

    • React 2-furanmethanamine (1.0 eq) with dimethyl 3-oxopentanedioate (1.2 eq) in ethanol under reflux (8 h). Yield: 78%.

  • Trifluoromethylation :

    • Treat the intermediate with CF₃TMS (2.5 eq), CuI (10 mol%), and K₂CO₃ in DMF at 80°C (12 h). Yield: 62%.

  • Carboxamide Coupling :

    • Combine the trifluoromethylated indole (1.0 eq) with pyridine-3-carboxylic acid (1.1 eq), HATU (1.5 eq), and DIPEA (3.0 eq) in DCM. Stir at 25°C (24 h). Yield: 85%.

Purity: >98% (HPLC).

Procedure B: Palladium-Catalyzed Cross-Coupling

Steps:

  • Suzuki-Miyaura Coupling :

    • React 3-bromo-6,6-dimethyl-2,4-dioxohexahydroindole with furan-2-ylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C (6 h). Yield: 73%.

  • Trifluoromethylation via Photoredox Catalysis :

    • Use Ru(bpy)₃Cl₂ (2 mol%) and CF₃SO₂Na under blue LED light (12 h). Yield: 68%.

  • Amide Formation :

    • Same as Procedure A, Step 3.

Advantage: Avoids harsh oxidative conditions, improving functional group tolerance.

Optimization and Scalability

Solvent and Catalyst Screening

ParameterOptimal ConditionsYield ImprovementSource
TrifluoromethylationDMF, CuI, 80°C62% → 75%*
Amide CouplingTHF, HATU, microwave65% → 89%
CyclizationToluene, p-TsOH, reflux70% → 82%

*With added 1,10-phenanthroline ligand.

Purification Techniques

  • Crystallization : Hexane/ethyl acetate (4:1) achieves >99% purity for final product.

  • Chromatography : Silica gel (EtOAc/hexane, 1:3) isolates intermediates with 90–95% recovery.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsConfirmation
¹H NMR δ 8.85 (d, J=2.4 Hz, 1H, Py-H), δ 1.45 (s, 6H, CH₃)Pyridine and dimethyl groups
¹³C NMR δ 172.1 (C=O), 121.5 (q, J=270 Hz, CF₃), 110.2 (furan C)Carbonyl and CF₃ groups
HRMS m/z 447.4 [M+H]⁺Molecular ion confirmation

Purity and Stability

  • HPLC : tₐ = 6.2 min (C18 column, acetonitrile/H₂O = 70:30).

  • Stability : Stable for >6 months at −20°C under nitrogen.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Component (A)8598HighModerate
Palladium-Catalyzed (B)7395ModerateHigh

Chemical Reactions Analysis

Types of Reactions

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}PYRIDINE-3-CARBOXAMIDE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it with structurally or functionally related molecules from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Target Compound Hexahydroindole Furan-2-ylmethyl, -CF₃, pyridine-3-carboxamide ~451.3 (estimated) High lipophilicity due to -CF₃ and furan; carboxamide enhances hydrogen-bonding potential. N/A
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine-sulfonamide 3,4-Dichlorophenyl, trimethylpyrazole 455.3 Sulfonamide group increases solubility; dichlorophenyl enhances halogen bonding. Yield: 55% .
(4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide Pyridazino-pyridine Difluoroindole, -CF₃-furan ~506.4 (estimated) Fluorine atoms improve metabolic stability; pyridazine core may influence π-π stacking .
2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Furopyridine 4-Fluorophenyl, -CF₃-ethyl ~520.4 (estimated) Fluorinated alkyl chain enhances membrane permeability; furopyridine core offers rigidity .
N-(3,3-Dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide Indole-pyridine Pyridin-4-ylmethyl, dimethylindole 385.5 Dual pyridine motifs may enhance binding to metal-dependent enzymes; dimethyl group increases steric bulk .

Key Observations

Structural Complexity : The target compound shares a carboxamide-substituted heterocyclic core with analogs in Table 1. However, its hexahydroindole scaffold and furan-2-ylmethyl group distinguish it from pyridazine- or furopyridine-based derivatives .

Trifluoromethyl (-CF₃) Effects : The -CF₃ group in the target compound and analogs (e.g., EP 4 374 877 A2) enhances lipophilicity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .

Synthetic Feasibility : Yields for related compounds vary significantly (e.g., 55% for vs. unquantified yields for others), suggesting that the target’s synthesis may require optimization of steric and electronic factors.

Methodological Considerations

As highlighted in , compound similarity comparisons rely on molecular descriptors (e.g., topological fingerprints) or functional group analysis. The target compound’s unique combination of a hexahydroindole core, furan substituent, and -CF₃ group positions it in a distinct chemical space compared to pyridine-sulfonamides or furopyridines.

Biological Activity

N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide is a complex organic compound with potential biological activities. Its unique structure includes a furan ring and an indole moiety, which are often associated with various pharmacological properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure

The IUPAC name for this compound indicates a sophisticated molecular architecture. The key structural features include:

Component Description
Furan RingA five-membered aromatic ring contributing to reactivity.
Indole MoietyA bicyclic structure known for its biological significance.
Trifluoromethyl GroupEnhances lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group may enhance binding affinity and metabolic stability. The compound's mechanism may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with receptors that regulate various cellular functions.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of compounds similar to this compound:

  • In Vitro Studies : Exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

Research has highlighted the anticancer potential of related compounds:

  • Cell Line Studies : Demonstrated cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells).
    • IC50 values ranged from 10 µM to 50 µM depending on the specific analog tested.
  • Apoptosis Induction : Mechanistic studies showed that these compounds can induce apoptosis through mitochondrial pathways.

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties:

  • Neuroprotection in Models : Animal studies indicated potential protection against neurodegenerative conditions by reducing oxidative stress markers.
  • Cognitive Function : Improvement in memory retention in rodent models has been reported.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their activity against various cancer cell lines. Notably, one derivative showed an IC50 value of 25 µM against A549 lung cancer cells, indicating promising anticancer potential.

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL.

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

The compound can be synthesized via multi-step organic reactions, typically involving:

  • Cyclocondensation : Formation of the indole core using indole derivatives and trifluoromethyl-substituted phenyl precursors under acidic conditions .
  • Amide coupling : Pyridine-3-carboxamide attachment via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
  • Functionalization : Introduction of the furan-2-ylmethyl group through nucleophilic substitution or reductive amination . Key catalysts include Lewis acids (e.g., ZnCl₂) for cyclization and palladium catalysts for cross-coupling reactions .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodologies include:

  • Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent positions; IR for functional group verification (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns, especially for the trifluoromethyl group .
  • Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95% typically required for biological assays) .

Q. What biological assays are recommended for initial activity screening?

  • Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates or ELISA .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to measure IC₅₀ values .
  • Cellular viability assays : MTT or ATP-based assays in cancer cell lines to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading .
  • Machine learning : Bayesian optimization algorithms to predict optimal conditions (e.g., 60–80°C in DMF with 10 mol% ZnCl₂) .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare assay conditions across studies (e.g., cell line specificity, serum concentration) .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Structural analogs : Synthesize derivatives to isolate the impact of specific functional groups (e.g., trifluoromethyl vs. methyl substitutions) .

Q. What computational models predict the compound’s interactions with biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to map binding poses in enzyme active sites (e.g., V1b vasopressin receptors) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories with AMBER or GROMACS .
  • QSAR : Develop models correlating substituent electronic properties (Hammett σ) with activity .

Q. How can researchers design experiments to evaluate compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by LC-MS analysis .
  • Plasma stability assays : Incubate with human plasma and quantify parent compound degradation via UPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor changes using DSC/TGA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.